molecular formula C15H11NO4 B045702 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid CAS No. 52549-19-6

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Cat. No.: B045702
CAS No.: 52549-19-6
M. Wt: 269.25 g/mol
InChI Key: NCPFXPZOGZWCJN-UHFFFAOYSA-N
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Description

“2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid” is a chemical compound with the molecular formula C15H11NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H11NO4 . The exact mass is 269.06880783 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 269.25200 . The predicted density is 1.405±0.06 g/cm3 . The predicted boiling point is 513.8±50.0 °C . The predicted pKa is 4.17±0.10 . Unfortunately, the melting point and flash point are not available .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts have garnered attention for their role in synthesizing chromenopyridinone derivatives. These catalysts, which include organocatalysts, metal catalysts, and nanocatalysts, among others, facilitate the development of these compounds through a one-pot multicomponent reaction. The broad applicability of these scaffolds in medicinal and pharmaceutical industries is underscored by their bioavailability and synthetic versatility. The review by Parmar, Vala, and Patel (2023) delves into the synthetic pathways employed for developing various derivatives, highlighting the pivotal role of hybrid catalysts in advancing the synthesis of lead molecules with potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Advancements in Coumarin Chemistry

Coumarins, including 3-hydroxycoumarins, serve as crucial precursors or starting materials across several industries, such as pharmaceuticals and agrochemicals. The study by Yoda (2020) provides an extensive overview of recent advances in 3-hydroxycoumarin chemistry, encompassing synthesis routes, reactivity, and applications in various biological fields. This insight is crucial as it underscores the significance of coumarin derivatives, including chromeno[2,3-b]pyridin derivatives, in genetics, pharmacology, and microbiology (Yoda, 2020).

Propargylic Alcohols in Heterocyclic Synthesis

The utility of propargylic alcohols as precursors for synthesizing pyridines and quinolines, which are integral to medicinal chemistry, has been explored in the literature. Mishra, Nair, and Baire (2022) review the diverse methodologies for constructing these heterocyclic systems, underscoring the biological significance of such structures in drug discovery. This context is relevant for understanding the synthetic versatility of chromenopyridinone compounds and their potential in developing biologically active molecules (Mishra, Nair, & Baire, 2022).

Corrosion Inhibition

Quinoline derivatives, including chromenopyridinones, find applications as corrosion inhibitors. The study by Verma, Quraishi, and Ebenso (2020) reviews the effectiveness of quinoline-based compounds in mitigating metallic corrosion. The presence of polar substituents in these molecules facilitates the formation of stable complexes with metallic surfaces, highlighting their potential use in industrial applications to protect metals against corrosion (Verma, Quraishi, & Ebenso, 2020).

Mechanism of Action

Target of Action

It is known to show antihistaminic and anaphylactic properties , suggesting that it may interact with histamine receptors or other components of the immune response.

Mode of Action

Given its antihistaminic and anaphylactic properties , it is plausible that it may inhibit the binding of histamine to its receptors or interfere with other key steps in the immune response. This could result in a decrease in symptoms associated with allergic reactions or anaphylaxis.

Biochemical Pathways

Considering its antihistaminic and anaphylactic properties , it is likely that it impacts pathways related to immune response, potentially including the histamine signaling pathway.

Result of Action

Given its reported antihistaminic and anaphylactic properties , it may result in the reduction of symptoms associated with allergic reactions or anaphylaxis at the molecular and cellular level.

Properties

IUPAC Name

2-(5-oxochromeno[2,3-b]pyridin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-8(15(18)19)9-4-5-12-11(7-9)13(17)10-3-2-6-16-14(10)20-12/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFXPZOGZWCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2.5 g of 2-[3-(2-chloronicotinoyl)-4-hydroxyphenyl]propionic acid and 0.7 g of sodium hydroxide are dissolved in 10 ml of water. Catalytic amounts of powdered copper and copper iodide are added to the solution, and the mixture is stirred under reflux for 2 hours. After cooling, the reaction mixture is diluted with water, and filtered with suction. The filtrate is made acid with hydrochloric acid, and the resulting crystals are filtered off and recrystallized from aqueous dioxane to give 1.6 g of 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid melting at 193.5°-194.5°C.
Name
2-[3-(2-chloronicotinoyl)-4-hydroxyphenyl]propionic acid
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 16.5 g of ethyl 2-cyano-2-(5-oxo-5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionate, 80 ml of acetic acid and 35 ml of concentrated hydrochloric acid is heated under reflux for 24 hours. After concentration, water is added to the residue, and further a 10% sodium hydroxide solution is added to dissolve the residue. An insoluble material is removed by extraction with chloroform. The aqueous layer is made acid with acetic acid, and the crystalline precipitate is collected and recrystallized from aqueous dioxane to give 11 g of 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid as white needles melting at 194°-195°C.
Name
ethyl 2-cyano-2-(5-oxo-5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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